molecular formula C19H21NO4 B2438315 (2-methyl-2,3-dihydro-1H-indol-1-yl)(3,4,5-trimethoxyphenyl)methanone CAS No. 333352-31-1

(2-methyl-2,3-dihydro-1H-indol-1-yl)(3,4,5-trimethoxyphenyl)methanone

Cat. No. B2438315
CAS RN: 333352-31-1
M. Wt: 327.38
InChI Key: YKIZOGMQIKZION-UHFFFAOYSA-N
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Description

(2-methyl-2,3-dihydro-1H-indol-1-yl)(3,4,5-trimethoxyphenyl)methanone, also known as MTMP, is a synthetic compound that has been studied for its potential use in scientific research. MTMP belongs to the family of indole-based compounds, which have been found to have various biological activities.

Mechanism of Action

(2-methyl-2,3-dihydro-1H-indol-1-yl)(3,4,5-trimethoxyphenyl)methanone acts as a partial agonist at the serotonin 5-HT2A receptor, meaning that it activates the receptor to a lesser extent than a full agonist. This leads to a modulation of the receptor's activity, which can result in changes in mood, cognition, and perception.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including changes in neurotransmitter release, alterations in brain activity, and changes in behavior. These effects are thought to be mediated by the interaction of this compound with the serotonin 5-HT2A receptor.

Advantages and Limitations for Lab Experiments

One advantage of using (2-methyl-2,3-dihydro-1H-indol-1-yl)(3,4,5-trimethoxyphenyl)methanone in lab experiments is its specificity for the serotonin 5-HT2A receptor, which allows for targeted manipulation of this receptor. However, one limitation is that this compound is a synthetic compound, which may limit its relevance to natural systems.

Future Directions

There are several future directions for research involving (2-methyl-2,3-dihydro-1H-indol-1-yl)(3,4,5-trimethoxyphenyl)methanone, including:
1. Further investigation of the role of the serotonin 5-HT2A receptor in neurological disorders, such as depression and schizophrenia.
2. Development of new compounds based on the structure of this compound, with improved pharmacological properties.
3. Investigation of the potential use of this compound as a therapeutic agent for neurological disorders.
4. Exploration of the effects of this compound on other neurotransmitter systems, such as dopamine and norepinephrine.
5. Investigation of the potential use of this compound as a tool for studying the function of other serotonin receptors.

Synthesis Methods

(2-methyl-2,3-dihydro-1H-indol-1-yl)(3,4,5-trimethoxyphenyl)methanone can be synthesized using a multi-step process that involves the reaction of 3,4,5-trimethoxybenzaldehyde with ethyl 2-bromoacetate, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final step involves the reaction of the resulting alcohol with 2-methylindole in the presence of a Lewis acid catalyst.

Scientific Research Applications

(2-methyl-2,3-dihydro-1H-indol-1-yl)(3,4,5-trimethoxyphenyl)methanone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This compound has also been found to have potential as a tool for studying the function of this receptor and its role in various neurological disorders.

properties

IUPAC Name

(2-methyl-2,3-dihydroindol-1-yl)-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-12-9-13-7-5-6-8-15(13)20(12)19(21)14-10-16(22-2)18(24-4)17(11-14)23-3/h5-8,10-12H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIZOGMQIKZION-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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